

# A Comparative Guide to Proficiency Testing Schemes for Tacrolimus Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | Tacrolimus-13C,d2 |           |  |  |  |
| Cat. No.:            | B3415346          | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of major proficiency testing (PT), also known as external quality assessment (EQA), schemes available for the therapeutic drug monitoring (TDM) of tacrolimus. Accurate and reliable measurement of tacrolimus, a critical immunosuppressant with a narrow therapeutic window, is paramount for optimal patient management in transplant recipients. Participation in a robust PT scheme is essential for laboratories to ensure the quality and comparability of their tacrolimus assays. This guide offers an objective comparison of available schemes and the performance of common analytical methods, supported by experimental data.

### **Overview of Major Proficiency Testing Schemes**

Several organizations worldwide offer PT schemes for tacrolimus. These programs provide subscribing laboratories with regular challenges using blind samples to assess their analytical performance. Key providers include the College of American Pathologists (CAP), LGC, and UK NEQAS.

Below is a summary of the key features of their respective immunosuppressant PT schemes.



| Feature        | College of<br>American<br>Pathologists (CAP)                           | LGC AXIO Proficiency Testing                                            | UK NEQAS for<br>Immunosuppressa<br>nts                                   |
|----------------|------------------------------------------------------------------------|-------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Scheme Name    | Immunosuppressive Drugs (CS and CVL Programs)[1][2][3]                 | Immunosuppressant<br>(IPT) Scheme[4][5]                                 | UK NEQAS for<br>Immunosuppressants                                       |
| Analytes       | Cyclosporine,<br>Sirolimus, Tacrolimus                                 | Ciclosporin, Tacrolimus, Sirolimus, Everolimus, Mycophenolic acid       | Ciclosporin, Tacrolimus, Sirolimus, Everolimus, Mycophenolate            |
| Sample Matrix  | Whole Blood                                                            | Human Blood and<br>Plasma                                               | Whole blood<br>haemolysate or<br>genuine clinical<br>material            |
| Frequency      | Two to three shipments per year                                        | 12 rounds per annum                                                     | Monthly distributions                                                    |
| Sample Details | Three to seven 2.0-<br>5.0 mL whole blood<br>specimens per<br>shipment | 3 x 1mL samples of<br>liquid human blood<br>per round for<br>tacrolimus | Manipulated and endogenous specimens covering a wide concentration range |
| Accreditation  | ISO 17043                                                              | ISO/IEC 17043                                                           | ISO/IEC 17043:2023                                                       |

## Performance of Analytical Methods in Proficiency Testing Schemes

The two primary analytical methodologies for tacrolimus measurement are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). PT schemes play a crucial role in highlighting the performance characteristics and potential discrepancies between these methods.

### Immunoassays vs. LC-MS/MS







LC-MS/MS is often considered the gold standard for tacrolimus TDM due to its high specificity, which allows for the separation of the parent drug from its metabolites. Immunoassays, while offering advantages in terms of automation and faster turnaround times, can sometimes exhibit cross-reactivity with tacrolimus metabolites, potentially leading to a positive bias in results.

A global proficiency study highlighted that while both methods are capable of measuring tacrolimus in the clinically relevant range, significant variability can exist between laboratories and methods. This underscores the importance of standardization in tacrolimus assays to ensure comparable patient results across different transplant centers.

The following table summarizes a selection of reported performance data for various tacrolimus assays.



| Analytical<br>Method | Platform                                | Reported Bias<br>vs. LC-MS/MS                                 | Inter-Assay<br>Precision<br>(%CV)                                           | Key Findings                                                                                                               |
|----------------------|-----------------------------------------|---------------------------------------------------------------|-----------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Immunoassay          | Abbott ARCHITECT (CMIA)                 | Average<br>negative bias of<br>18.5% reported<br>in one study | 2.9% - 8.2%                                                                 | Correlates well with LC-MS/MS methods and provides consistent results across labs.                                         |
| Immunoassay          | Roche Elecsys<br>(ECLIA)                | Good agreement<br>with other<br>immunoassays<br>and LC-MS/MS  | Repeatability and reproducibility CVs ≤6.1% for a wide concentration range. | The assay is used as an aid in the management of heart, liver and kidney transplant patients receiving tacrolimus therapy. |
| Immunoassay          | Thermo Fisher<br>QMS<br>(Turbidimetric) | Good correlation<br>with LC-MS/MS                             | Inter-assay<br>precision at 20%<br>CV for functional<br>sensitivity         | A dependable alternative to LC-MS/MS methods, providing improved turnaround-time.                                          |
| LC-MS/MS             | Waters<br>MassTrak                      | N/A (Reference<br>Method)                                     | 5.4% - 19.9%<br>depending on<br>concentration                               | Provides a path toward the standardization of tacrolimus quantification.                                                   |

## **Experimental Protocols**

Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible tacrolimus measurements. Below are outlines of typical protocols for both





immunoassay and LC-MS/MS methods.

### **General Immunoassay Protocol Workflow**

Immunoassays for tacrolimus typically involve a manual or automated pretreatment step to extract the drug from whole blood, followed by the immunoassay procedure on an automated analyzer.





Click to download full resolution via product page

Figure 1: General workflow for immunoassay-based tacrolimus analysis.



Check Availability & Pricing

### **General LC-MS/MS Protocol Workflow**

LC-MS/MS methods also begin with a sample preparation step, which is often more rigorous than that for immunoassays, to ensure a clean extract for injection into the chromatography system.





Click to download full resolution via product page

Figure 2: General workflow for LC-MS/MS-based tacrolimus analysis.



# Logical Relationship of Tacrolimus TDM and PT Schemes

The effective therapeutic drug monitoring of tacrolimus relies on a cyclical process of patient sample analysis, clinical interpretation, and quality assurance through proficiency testing.



Click to download full resolution via product page

**Figure 3:** The role of PT schemes in the clinical workflow of tacrolimus TDM.

### Conclusion

The selection of an appropriate proficiency testing scheme is a critical component of a laboratory's quality management system for tacrolimus analysis. Organizations such as CAP, LGC, and UK NEQAS offer robust programs that enable laboratories to benchmark their performance against their peers and ensure the accuracy of their patient results. While both immunoassay and LC-MS/MS are widely used for tacrolimus monitoring, it is crucial for laboratories to be aware of the potential for method-dependent differences in results. Participation in PT schemes, coupled with the use of well-validated and standardized analytical methods, is essential for providing reliable data to clinicians, thereby contributing to optimal and safe immunosuppressive therapy for transplant recipients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. storage.mtender.gov.md [storage.mtender.gov.md]
- 2. CAP/AACC IMMUNOSUPPRESSIVE DRUGS-CS [estore.cap.org]
- 3. CAP/AACC IMMUNOSUPPRESSIVE DRUGS-CS [estore.cap.org]
- 4. Immunosuppressants (IPT) Reference Materials | LGC Standards [lgcstandards.com]
- 5. EPTIS Immunosuppressant Scheme (IPT) (EPTIS-ID 300878) [eptis.bam.de]
- To cite this document: BenchChem. [A Comparative Guide to Proficiency Testing Schemes for Tacrolimus Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3415346#proficiency-testing-schemes-for-tacrolimus-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com